molecular formula C16H25ClN2O B602655 Oxymetazoline-d4(imidazoline-d4) CAS No. 1262053-60-0

Oxymetazoline-d4(imidazoline-d4)

Cat. No.: B602655
CAS No.: 1262053-60-0
M. Wt: 300.86 g/mol
InChI Key: BEEDODBODQVSIM-FEUVXQGESA-N
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Description

Oxymetazoline-d4(imidazoline-d4) is an organic compound that belongs to the class of alkylated phenols It is characterized by the presence of a tert-butyl group, two methyl groups, and a deuterated imidazole moiety attached to a phenol ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oxymetazoline-d4(imidazoline-d4) are largely derived from its interactions with various biomolecules. It has been identified that Oxymetazoline-d4(imidazoline-d4) has a higher affinity at α1A-adrenoceptors compared to α2B-adrenoceptors, but with higher potency at α2B-adrenoceptors . This indicates that Oxymetazoline-d4(imidazoline-d4) can interact with these receptors and potentially influence their function.

Cellular Effects

It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), can cause vasoconstriction of dilated arterioles and reduce blood flow by stimulating adrenergic receptors . This suggests that Oxymetazoline-d4(imidazoline-d4) may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of Oxymetazoline-d4(imidazoline-d4) involves a bioactivation mechanism involving a CYP2C19-catalyzed two-electron oxidation . This leads to the formation of a p-quinone methide species, which is a reactive intermediate . This reactive intermediate can then interact with other biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), has a typical low-dose and brief dosage regimen limited to nasal delivery . This suggests that the effects of Oxymetazoline-d4(imidazoline-d4) may also be short-lived and dose-dependent.

Metabolic Pathways

The metabolic pathways of Oxymetazoline-d4(imidazoline-d4) involve monohydroxylation of the t-butyl group, oxidative dehydrogenation of the imidazoline to an imidazole moiety, and dihydroxylation of Oxymetazoline . These reactions are catalyzed by the enzyme CYP2C19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxymetazoline-d4(imidazoline-d4) typically involves the alkylation of 2,4-xylenol with isobutylene to introduce the tert-butyl group. The deuterated imidazole moiety can be introduced through a subsequent reaction with a deuterated imidazole derivative. The reaction conditions often involve the use of strong acids or bases to facilitate the alkylation and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using isobutylene and 2,4-xylenol as starting materials. The deuterated imidazole derivative can be synthesized separately and then coupled with the alkylated phenol under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxymetazoline-d4(imidazoline-d4) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

Oxymetazoline-d4(imidazoline-d4) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxymetazoline-d4(imidazoline-d4) is unique due to the presence of the deuterated imidazole moiety, which can impart distinct chemical and biological properties. This deuterated group can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1262053-60-0

Molecular Formula

C16H25ClN2O

Molecular Weight

300.86 g/mol

IUPAC Name

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H/i6D2,7D2;

InChI Key

BEEDODBODQVSIM-FEUVXQGESA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H].Cl

SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl

Purity

98% by HPLC; 98% atom D

Related CAS

1491-59-4 (unlabelled)

Synonyms

3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol-d4;  2-(4-tert-Butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline-d4;  6-tert-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol-d4;  Hazol-d4;  Navasin-d4;  Navisin-d4;  Nezeril-d4;  Oxylazine-d4;  Rhinofrenol-d4;  Rhinolitan-d4;  Sinerol-d4; 

tag

Imidazol Impurities

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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